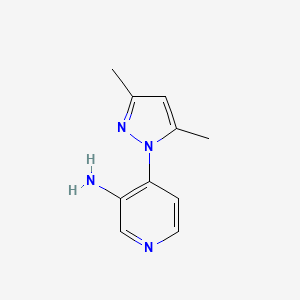![molecular formula C15H11ClO3 B11726553 3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B11726553.png)
3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-[2-(4-chlorophénoxy)phényl]prop-2-énoïque est un composé organique de formule moléculaire C15H11ClO3. Il est caractérisé par la présence d'un groupe chlorophénoxy lié à un cycle phényle, qui est lui-même lié à un groupement acide prop-2-énoïque.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 3-[2-(4-chlorophénoxy)phényl]prop-2-énoïque implique généralement la réaction du 4-chlorophénol avec l'acide 2-bromophénylprop-2-énoïque en conditions basiques. La réaction se déroule via un mécanisme de substitution nucléophile, où l'ion phénolate attaque le carbone bromé, conduisant à la formation du produit désiré. La réaction est généralement réalisée en présence d'une base telle que le carbonate de potassium dans un solvant approprié comme le diméthylformamide (DMF) à des températures élevées.
Méthodes de production industrielle
La production industrielle de l'acide 3-[2-(4-chlorophénoxy)phényl]prop-2-énoïque peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour assurer une production constante. Des étapes de purification telles que la recristallisation ou la chromatographie peuvent être utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 3-[2-(4-chlorophénoxy)phényl]prop-2-énoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir la double liaison dans le groupement acide prop-2-énoïque en une simple liaison, formant des dérivés saturés.
Substitution : Le groupe chlorophénoxy peut participer à des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le dihydrogène (H2) en présence d'un catalyseur au palladium peuvent être utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOCH3) ou l'éthylate de sodium (NaOEt) peuvent être utilisés pour les réactions de substitution.
Principaux produits
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation de dérivés saturés.
Substitution : Formation de divers dérivés phénoxy substitués.
Applications De Recherche Scientifique
L'acide 3-[2-(4-chlorophénoxy)phényl]prop-2-énoïque a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans des études liées à l'inhibition enzymatique et à la liaison aux récepteurs.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action de l'acide 3-[2-(4-chlorophénoxy)phényl]prop-2-énoïque implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe chlorophénoxy peut améliorer l'affinité de liaison à ces cibles, conduisant à l'inhibition ou à l'activation de voies biologiques. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques du composé.
Mécanisme D'action
The mechanism of action of 3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can enhance binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 3-(4-chlorophényl)propanoïque : Structure similaire, mais sans le groupe phénoxy.
Acide 3-phényl-2-sulfanyl-prop-2-énoïque : Contient un groupe sulfanyl au lieu d'un groupe chlorophénoxy.
Acide (2E)-3-[2-(prop-2-yn-1-yloxy)phényl]prop-2-énoïque : Contient un groupe prop-2-yn-1-yloxy au lieu d'un groupe chlorophénoxy.
Unicité
L'acide 3-[2-(4-chlorophénoxy)phényl]prop-2-énoïque est unique en raison de la présence du groupe chlorophénoxy, qui peut influencer considérablement sa réactivité chimique et son activité biologique. Cette caractéristique structurale peut améliorer son affinité de liaison à des cibles moléculaires spécifiques, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C15H11ClO3 |
|---|---|
Poids moléculaire |
274.70 g/mol |
Nom IUPAC |
3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H11ClO3/c16-12-6-8-13(9-7-12)19-14-4-2-1-3-11(14)5-10-15(17)18/h1-10H,(H,17,18) |
Clé InChI |
TXPGWTODSAWEEM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(Hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B11726471.png)

![Oxo({2-oxo-2-[(oxovanadio)oxy]acetyl}oxy)vanadium](/img/structure/B11726487.png)


![3-[(2-Methylpropyl)carbamoyl]prop-2-enoic acid](/img/structure/B11726498.png)
![2-[(Methoxyimino)methyl]-3-(thiophen-2-YL)prop-2-enenitrile](/img/structure/B11726499.png)
![2-[3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B11726500.png)
![4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzonitrile](/img/structure/B11726502.png)
![ethyl 3-hydroxy-2-[N'-(2-hydroxyethyl)carbamimidoyl]pent-2-enoate](/img/structure/B11726516.png)
![3-chloro-2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B11726521.png)
![2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11726534.png)
![2-chloroethyl N-[2-(furan-2-yl)ethenyl]carbamate](/img/structure/B11726545.png)
![5-{[(4-Methyl-1,3-thiazol-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11726546.png)
